

Synthesis of 5-Fluorobenzofuran-4-carbaldehyde analogues for anticancer studies

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Compound of Interest

Compound Name: 5-Fluorobenzofuran-4-carbaldehyde

Cat. No.: B168812

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Here is a detailed Application Note and Protocol on the synthesis of **5-Fluorobenzofuran-4-carbaldehyde** analogues for anticancer studies.

Application Note & Protocol

Topic: Synthesis and Evaluation of **5-Fluorobenzofuran-4-carbaldehyde** Analogues for Anticancer Drug Discovery

Abstract

The benzofuran scaffold is a prominent heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activity.^{[1][2]} Derivatives of benzofuran have demonstrated a wide spectrum of pharmacological properties, including potent anticancer activity.^{[3][4]} The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.^{[5][6]} This guide provides a comprehensive framework for the synthesis of novel **5-fluorobenzofuran-4-carbaldehyde** analogues, a class of compounds designed to leverage the synergistic benefits of the benzofuran core and fluorine substitution. We present a detailed, field-proven synthetic protocol, robust methods for characterizing the synthesized compounds, and step-by-step protocols for evaluating their anticancer efficacy using standard *in vitro* assays. This document is intended to serve as a practical resource for researchers in oncology, medicinal chemistry, and drug development, facilitating the exploration of this promising class of molecules.

Part 1: Synthesis and Characterization of 5-Fluorobenzofuran-4-carbaldehyde

Rationale and Synthetic Strategy

The synthesis of substituted benzofurans can be approached through various routes.^[7] For the specific regiochemistry of a 4-carbaldehyde group on a 5-fluoro substituted benzofuran ring, a highly effective strategy involves the formylation of a Grignard reagent derived from a halogenated benzofuran precursor. This method offers excellent regiocontrol and is adaptable for creating a library of analogues.

Our proposed strategy begins with the synthesis of a key intermediate, 4-bromo-5-fluorobenzofuran. This intermediate is then converted to the corresponding Grignard reagent, which is subsequently trapped with an electrophilic formylating agent, N,N-Dimethylformamide (DMF), to yield the target aldehyde. This approach is analogous to established methods for synthesizing substituted benzofuran carbaldehydes.^[8]

Experimental Protocol: Synthesis of 5-Fluorobenzofuran-4-carbaldehyde

Causality: This multi-step synthesis is designed for robust construction of the target molecule. Each step is a well-established transformation chosen for its reliability and scalability. Safety precautions, including working in a fume hood and using appropriate personal protective equipment (PPE), are mandatory.

Step 1: Synthesis of 4-Bromo-5-fluorobenzofuran (Intermediate)

- **Objective:** To create the key bromo-fluoro-substituted benzofuran required for the subsequent Grignard reaction.
- **Protocol:**
 - This step is a conceptual placeholder for a multi-step synthesis starting from a commercially available precursor like 2,5-dibromo-4-fluorophenol and building the furan ring via established methods (e.g., reaction with an acetylene equivalent followed by cyclization). For the purpose of this protocol, we will assume the availability of this intermediate to focus on the key formylation step.

Step 2: Grignard Reagent Formation and Formylation

- Objective: To convert the aryl bromide into a nucleophilic Grignard reagent and react it with DMF to install the aldehyde functionality.
- Materials:
 - 4-Bromo-5-fluorobenzofuran (1.0 eq)
 - Magnesium (Mg) turnings (1.5 eq)
 - Iodine (I₂) crystal (catalytic amount)
 - Anhydrous Tetrahydrofuran (THF)
 - N,N-Dimethylformamide (DMF), anhydrous (1.2 eq)
 - 3M Hydrochloric acid (HCl)
 - Ethyl acetate
 - Saturated sodium bicarbonate solution
 - Brine (saturated NaCl solution)
 - Anhydrous sodium sulfate (Na₂SO₄)
- Protocol:
 - Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
 - Add magnesium turnings (1.5 eq) and a single crystal of iodine to the flask.
 - Gently heat the flask under a stream of nitrogen to activate the magnesium until the purple iodine vapor sublimes. Cool to room temperature.
 - Add a small volume of anhydrous THF to cover the magnesium.

- Dissolve 4-bromo-5-fluorobenzofuran (1.0 eq) in anhydrous THF and add it to the dropping funnel.
- Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the solution becomes cloudy and grayish, and gentle refluxing may be observed. If the reaction does not start, gentle warming may be required.
- Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add anhydrous DMF (1.2 eq) dropwise via syringe. A viscous precipitate will form.
- After the addition, remove the ice bath and stir the mixture at room temperature for 12 hours.
- Cool the reaction to 0 °C again and quench it by the slow, dropwise addition of 3M HCl until the solution becomes acidic (pH ≈ 2). Stir vigorously for 30 minutes.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure **5-fluorobenzofuran-4-carbaldehyde**.

Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous spectroscopic analysis:

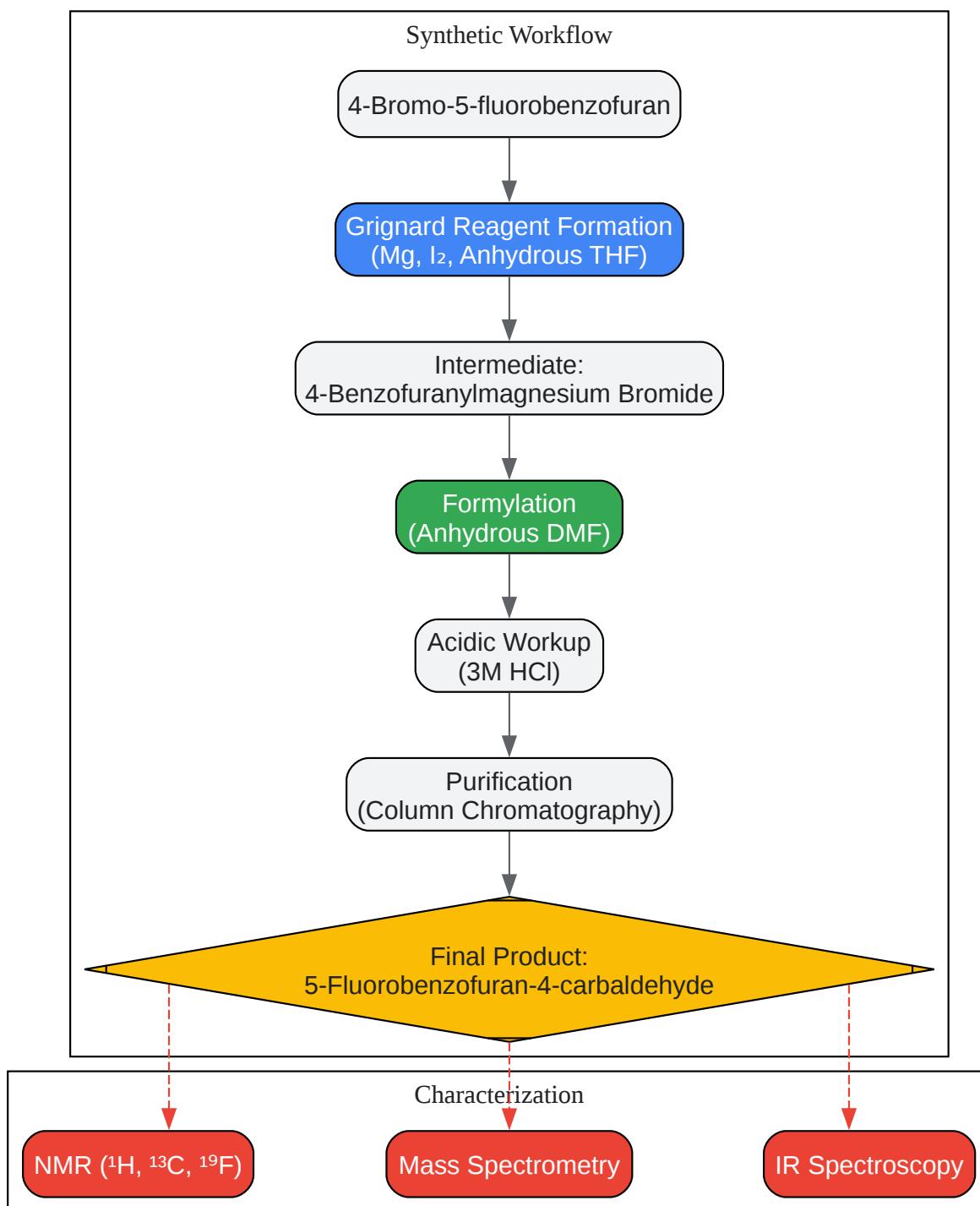
- ¹H NMR: To confirm the presence and chemical shifts of aromatic and aldehydic protons.

- ^{13}C NMR: To identify the carbon skeleton, including the characteristic aldehyde carbonyl peak (~ 190 ppm).
- ^{19}F NMR: To confirm the presence and environment of the fluorine atom.
- Mass Spectrometry (MS): To verify the molecular weight of the product.
- Infrared (IR) Spectroscopy: To detect the characteristic $\text{C}=\text{O}$ stretching frequency of the aldehyde ($\sim 1680\text{-}1700\text{ cm}^{-1}$).

Synthesis of Analogues

The protocol can be adapted to create a library of analogues for structure-activity relationship (SAR) studies:

- Varying the Aldehyde: The carbaldehyde group is a versatile handle for further chemical modification (e.g., Wittig reaction, reductive amination, Knoevenagel condensation) to introduce diverse functional groups at the 4-position.
- Modifying the Scaffold: Starting with differently substituted phenols in Step 1 allows for the introduction of other functional groups on the benzene ring of the benzofuran scaffold.

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Caption: Workflow for the synthesis and characterization of the target compound.

Part 2: Protocols for In Vitro Anticancer Evaluation

Rationale

Initial screening of novel compounds for anticancer activity is performed using in vitro cell-based assays. These assays are crucial for determining a compound's cytotoxicity and for gaining preliminary insights into its mechanism of action, such as the induction of apoptosis.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.^[3] The resulting intracellular purple formazan can be solubilized and quantified. Since this reduction only occurs in metabolically active cells, the amount of formazan produced is directly proportional to the number of viable cells.

- Materials:
 - Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon).
 - Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
 - Phosphate-Buffered Saline (PBS).
 - Trypsin-EDTA.
 - Test compound stock solution (in DMSO).
 - MTT solution (5 mg/mL in PBS).
 - DMSO or solubilization buffer.
 - 96-well microplates.
- Protocol:
 - Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

- Prepare serial dilutions of the **5-fluorobenzofuran-4-carbaldehyde** analogues in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO) and an untreated control.
- Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
- Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
- Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot cell viability (%) versus compound concentration (logarithmic scale) to generate a dose-response curve.
 - Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a membrane-impermeable DNA stain that enters cells only when the membrane integrity is lost, a characteristic of late apoptotic and necrotic cells.[2][9]

- Materials:

- Cancer cells cultured in 6-well plates.
- Test compound at its IC₅₀ and 2x IC₅₀ concentrations.
- Annexin V-FITC/PI Apoptosis Detection Kit.
- Binding Buffer.
- Flow cytometer.

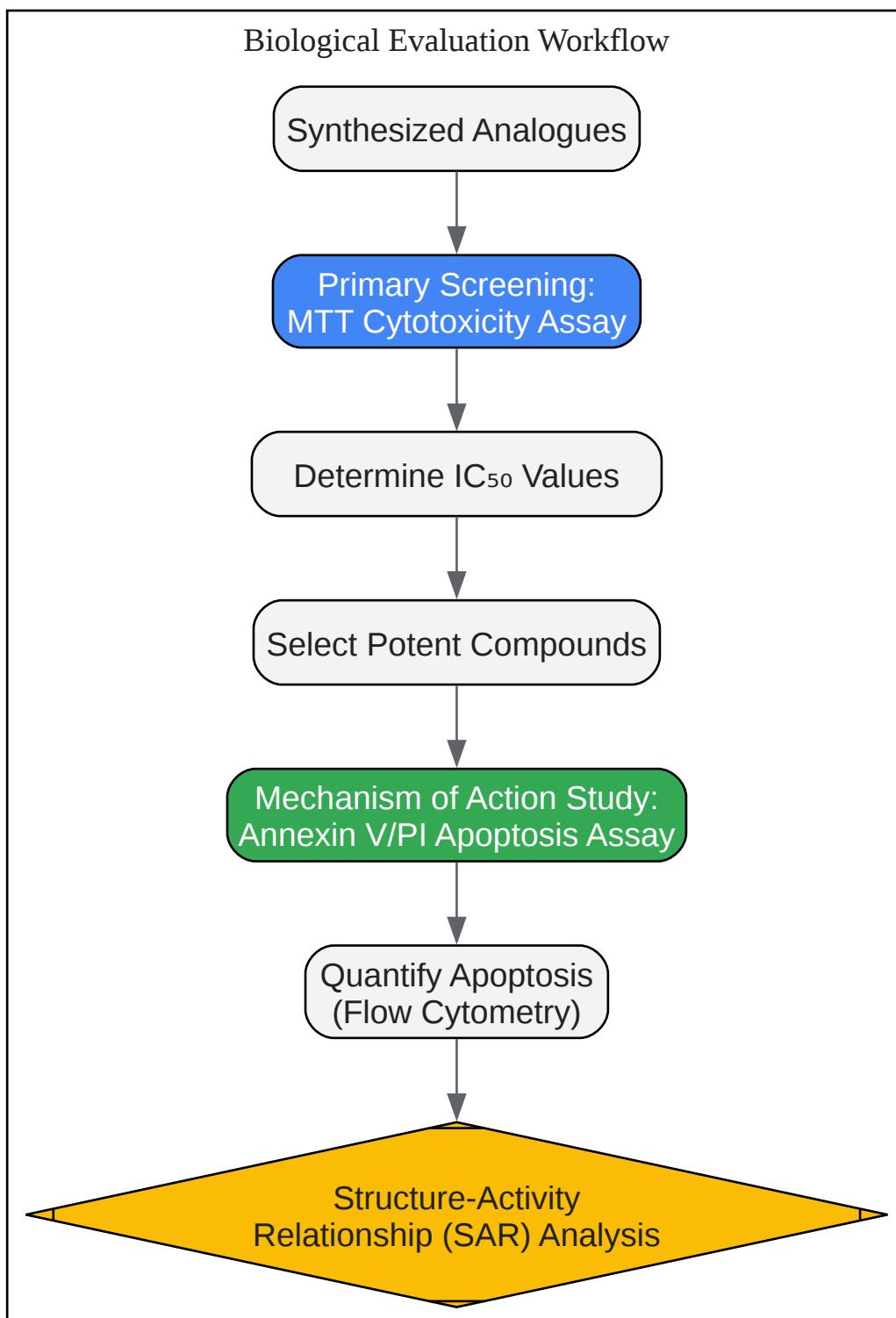
- Protocol:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with the test compound (e.g., at IC₅₀ concentration) for 24 hours. Include a vehicle control.
- Harvest the cells (including floating cells from the supernatant) by trypsinization and wash twice with cold PBS.
- Resuspend the cells in 100 µL of 1X Binding Buffer.
- Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer to each sample.
- Analyze the samples immediately using a flow cytometer.

- Data Interpretation:

- Lower-Left Quadrant (Annexin V- / PI-): Live cells.
- Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
- Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

- Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.



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Caption: Workflow for the in vitro evaluation of synthesized analogues.

Part 3: Data Presentation and Structure-Activity Relationship (SAR)

A systematic analysis of how structural modifications affect biological activity is the cornerstone of medicinal chemistry.^{[3][10]} For the **5-fluorobenzofuran-4-carbaldehyde** series, SAR analysis will guide the design of more potent and selective anticancer agents. Key modifications to investigate include the nature of the substituent at the 4-position and the placement of additional groups on the benzofuran ring.

Hypothetical SAR Data Table

The data below is illustrative and serves as a template for organizing experimental results. It demonstrates how to correlate structural changes with anticancer activity (IC₅₀ values).

Analogue ID	R-Group at C4 Position (Derived from - CHO)	Structure Modification	IC ₅₀ (µM) on MCF-7 (Breast Cancer)	IC ₅₀ (µM) on A549 (Lung Cancer)
BF-F4C-01	-CHO	Parent Compound	15.2	21.8
BF-F4C-02	-CH ₂ OH	reduced to alcohol	> 50	> 50
BF-F4C-03	-CH=N-OH	Oxime formation	10.5	14.3
BF-F4C-04	-CH=CH-COOH	Knoevenagel with malonic acid	8.1	9.7
BF-F4C-05	-CH=CH-Ph	Wittig reaction	12.4	18.5

Interpretation:

- A preliminary look at this hypothetical data suggests that reducing the aldehyde to an alcohol (BF-F4C-02) abolishes activity, indicating the electron-withdrawing nature of the C4

substituent may be important.

- Extending the conjugation with an acrylic acid moiety (BF-F4C-04) appears to enhance potency against both cell lines, providing a clear direction for future optimization.

Conclusion

This document outlines a comprehensive and integrated approach for the synthesis and preclinical evaluation of **5-fluorobenzofuran-4-carbaldehyde** analogues. The provided protocols are robust, reproducible, and grounded in established chemical and biological principles. By systematically synthesizing analogues and evaluating their anticancer properties, researchers can elucidate critical structure-activity relationships, paving the way for the development of novel and effective benzofuran-based cancer therapeutics. Further studies should focus on expanding the analogue library, exploring the detailed molecular mechanism of action for the most potent compounds, and eventually progressing to *in vivo* efficacy studies in animal models.^[9]

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